molecular formula C7H7ClN2OS B8434405 2-chloro-N-cyclopropyl-5-Thiazolecarboxamide

2-chloro-N-cyclopropyl-5-Thiazolecarboxamide

Cat. No.: B8434405
M. Wt: 202.66 g/mol
InChI Key: QLSPTKGHSXXHRZ-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropylthiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-5-Thiazolecarboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorothiazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-N-cyclopropylthiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-5-Thiazolecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. For instance, in anticancer research, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

  • 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide
  • 5-Substituted indole-2-carboxamide derivatives
  • Thiazole-5-carboxylic acid derivatives

Comparison: Compared to other thiazole derivatives, 2-chloro-N-cyclopropyl-5-Thiazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities.

Properties

Molecular Formula

C7H7ClN2OS

Molecular Weight

202.66 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C7H7ClN2OS/c8-7-9-3-5(12-7)6(11)10-4-1-2-4/h3-4H,1-2H2,(H,10,11)

InChI Key

QLSPTKGHSXXHRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN=C(S2)Cl

Origin of Product

United States

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